N-cyclohexyl-N'-(3,4-dimethoxybenzyl)thiourea
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Description
“N-cyclohexyl-N’-(3,4-dimethoxybenzyl)thiourea” is a chemical compound that contains a thiourea group. The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Synthesis Analysis
Thioureas can be synthesized by a simple condensation between amines and carbon disulfide in an aqueous medium . The 3,4-dimethoxybenzyl group can be introduced as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .Chemical Reactions Analysis
The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety in the compound. This group can be cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .Scientific Research Applications
Pharmaceutical Applications
N-cyclohexyl-N’-(3,4-dimethoxybenzyl)thiourea: derivatives have shown potential bioactivities, including anticancer , antifungal , analgesic , anti-inflammatory , and antimicrobial activities . These properties make them valuable for the development of new therapeutic agents.
Synthetic Chemistry
These compounds serve as useful building blocks for the synthesis of heterocycles , which are core structures in many pharmaceuticals and agrochemicals . Their versatility in chemical reactions allows for the creation of a wide range of synthetic molecules.
Asymmetric Catalysis
Thiourea derivatives are widely employed as organocatalysts or auxiliaries in asymmetric catalysis . They facilitate reactions that produce chiral molecules, which are important for creating drugs with specific directional properties.
Material Science
The 3,4-dimethoxybenzyl group acts as a solubilizing protective group for thiol moieties, which is crucial for the formation of self-assembled monolayers (SAMs) on metal surfaces . These SAMs have applications in electronics, nanotechnology, and surface coatings.
Metal Complex Formation
N-cyclohexyl-N’-(3,4-dimethoxybenzyl)thiourea: can act as a ligand to form metal complexes with various metals like Fe(ii), Co(ii), Ni(ii), Cu(ii), and Zn(ii) . These complexes have applications in catalysis and material science, and some show antiproliferative activity, which is relevant for cancer research.
Green Chemistry
The synthesis of thiourea derivatives in water as a solvent represents a move towards green chemistry practices . Using water as a solvent reduces the environmental impact and aligns with the principles of sustainable chemistry.
properties
IUPAC Name |
1-cyclohexyl-3-[(3,4-dimethoxyphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-19-14-9-8-12(10-15(14)20-2)11-17-16(21)18-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXUEHKNYOGLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=S)NC2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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